molecular formula C14H18N2O2 B1399017 1-(Oxane-4-carbonyl)-2,3-dihydro-1H-indol-5-amine CAS No. 1458162-16-7

1-(Oxane-4-carbonyl)-2,3-dihydro-1H-indol-5-amine

Cat. No. B1399017
CAS RN: 1458162-16-7
M. Wt: 246.3 g/mol
InChI Key: YDSZJDWUYGEONT-UHFFFAOYSA-N
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Description

“1-(Oxane-4-carbonyl)piperidine” is a chemical compound with the molecular formula C11H19NO2 . It has a molecular weight of 197.27 g/mol .


Molecular Structure Analysis

The InChI code for “1-(Oxane-4-carbonyl)piperidine” is InChI=1S/C11H19NO2/c13-11(10-4-8-14-9-5-10)12-6-2-1-3-7-12/h10H,1-9H2 . The canonical SMILES structure is C1CCN(CC1)C(=O)C2CCOCC2 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(Oxane-4-carbonyl)piperidine” include a topological polar surface area of 29.5 Ų, a heavy atom count of 14, and a complexity of 194 . It has 0 hydrogen bond donors and 2 hydrogen bond acceptors .

Scientific Research Applications

Synthesis and Structural Analysis

  • Polymeric Catalyst for Novel Indole Derivatives : A method for synthesizing novel pyrido[2,3-b]indole derivatives, potentially related to 1-(Oxane-4-carbonyl)-2,3-dihydro-1H-indol-5-amine, was developed. This synthesis uses crosslinked poly(2-acrylamido-2-methyl propane sulfonic acid) as a catalyst, highlighting a new approach in the field of indole chemistry (Zohuri, Damavandi, & Sandaroos, 2013).

  • Structural Analysis of Indole Derivatives : Research on the structural evaluation of methyl-substituted indole and gramine derivatives provides insights into the molecular structures related to this compound. These studies include crystallographic analyses, which are essential for understanding the properties and potential applications of such compounds (Kukuljan, Kranjc, & Perdih, 2016).

  • Synthesis of Constrained Tryptophan Derivatives : Research into the synthesis of novel 3,4-fused tryptophan analogs, which are structurally similar to the compound , shows the potential for creating new molecules with specific conformational properties. This is significant for studies in peptide and peptoid conformation (Horwell, Nichols, Ratcliffe, & Roberts, 1994).

Chemical Reactions and Mechanisms

  • Reactivity with Nucleophiles : A study on the reactivity of related indole derivatives with nucleophiles provides insights into possible chemical transformations of 1-(Oxane-4-carbonyl)-2,3-dihydro-1H-indol-5-amine. This research contributes to the understanding of how these compounds interact with other chemicals (Suzdalev et al., 2011).

  • Application in Radiolabeling : The use of [11C]carbon monoxide for the synthesis of 11C-amides demonstrates a potential application in radiolabeling, which could be relevant for compounds like 1-(Oxane-4-carbonyl)-2,3-dihydro-1H-indol-5-amine in medical imaging and diagnostics (Karimi & Långström, 2003).

Applications in Medicinal Chemistry

  • Alkylation of Amines with Alcohols : Research on the iron-catalyzed alkylation of amines with alcohols suggests potential pathways for modifying compounds like 1-(Oxane-4-carbonyl)-2,3-dihydro-1H-indol-5-amine. This could be significant in the synthesis of pharmaceutical intermediates (Yan, Feringa, & Barta, 2014).

  • Copper-Catalyzed Oxidative Amination : The development of methods for the copper-catalyzed oxidative amination of cyclic ethers with indole derivatives highlights potential chemical modifications for 1-(Oxane-4-carbonyl)-2,3-dihydro-1H-indol-5-amine, which could be valuable in synthesizing novel bioactive compounds (Yang et al., 2015).

properties

IUPAC Name

(5-amino-2,3-dihydroindol-1-yl)-(oxan-4-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2/c15-12-1-2-13-11(9-12)3-6-16(13)14(17)10-4-7-18-8-5-10/h1-2,9-10H,3-8,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDSZJDWUYGEONT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(=O)N2CCC3=C2C=CC(=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Oxane-4-carbonyl)-2,3-dihydro-1H-indol-5-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(Oxane-4-carbonyl)-2,3-dihydro-1H-indol-5-amine
Reactant of Route 2
1-(Oxane-4-carbonyl)-2,3-dihydro-1H-indol-5-amine
Reactant of Route 3
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1-(Oxane-4-carbonyl)-2,3-dihydro-1H-indol-5-amine
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1-(Oxane-4-carbonyl)-2,3-dihydro-1H-indol-5-amine
Reactant of Route 5
1-(Oxane-4-carbonyl)-2,3-dihydro-1H-indol-5-amine
Reactant of Route 6
1-(Oxane-4-carbonyl)-2,3-dihydro-1H-indol-5-amine

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